Uroporphyrin III dihydrochloride

Catalog No.
S3392842
CAS No.
150957-29-2
M.F
C40H40Cl2N4O16
M. Wt
903.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uroporphyrin III dihydrochloride

CAS Number

150957-29-2

Product Name

Uroporphyrin III dihydrochloride

IUPAC Name

3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride

Molecular Formula

C40H40Cl2N4O16

Molecular Weight

903.7 g/mol

InChI

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H

InChI Key

CIFQWXFTTZDHAO-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-]

Canonical SMILES

C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-]

Studying Heme Biosynthesis Disorders

Uroporphyrin III is an intermediate molecule in the pathway for creating heme, a crucial component of red blood cells. Mutations in enzymes involved in this pathway can lead to a group of diseases called porphyrias. Researchers can use Uroporphyrin III HCl₂ to study these disorders by:

  • Identifying enzyme deficiencies: By adding Uroporphyrin III HCl₂ to cells with suspected heme biosynthesis defects, scientists can observe if the cells accumulate it. This accumulation suggests a deficiency in the enzyme responsible for converting Uroporphyrin III HCl₂ to the next step in the pathway [].
  • Understanding the effects of mutations: Researchers can introduce specific mutations into enzymes involved in heme biosynthesis and then study how these mutations affect the production of Uroporphyrin III HCl₂. This helps elucidate the role of these enzymes in the pathway [].

These studies contribute to the development of better diagnostic tools and potential treatments for porphyrias.

Investigating Photosensitization

Uroporphyrin III HCl₂ has photosensitizing properties, meaning it can become reactive when exposed to light. This characteristic makes it useful for studying photosensitivity disorders, where certain substances trigger skin reactions upon light exposure. Researchers can use Uroporphyrin III HCl₂ to:

  • Model photosensitivity in cells: By treating cells with Uroporphyrin III HCl₂ and then exposing them to light, scientists can mimic the conditions that cause photosensitivity reactions [].
  • Test potential treatments: Researchers can evaluate the effectiveness of various compounds in protecting cells from Uroporphyrin III HCl₂-mediated photosensitivity [].

Uroporphyrin III dihydrochloride is a tetrapyrrole compound that plays a significant role in biological systems, particularly in the biosynthesis of heme and other essential biomolecules. Its chemical formula is C40H40Cl2N4O16C_{40}H_{40}Cl_2N_4O_{16}, and it is characterized by a complex structure that includes four pyrrole rings interconnected by methine bridges. Each pyrrole ring is substituted with various carboxylic acid groups, contributing to its unique properties and reactivity. Uroporphyrin III dihydrochloride is typically found as a dark red crystalline solid, soluble in water and other polar solvents, and it exhibits distinct spectral properties useful for analytical applications .

, including:

  • Oxidation and Reduction: The compound can undergo redox reactions, where it can be oxidized to form more complex porphyrin derivatives or reduced to simpler forms.
  • Substitution Reactions: It can react with various nucleophiles, leading to the substitution of hydrogen atoms on the pyrrole rings with different functional groups.
  • Coordination Chemistry: Uroporphyrin III dihydrochloride can chelate metal ions, forming stable complexes that are crucial for biological functions, particularly in the formation of heme .

Uroporphyrin III dihydrochloride is biologically active and has been implicated in several physiological processes:

  • Heme Biosynthesis: It serves as an intermediate in the biosynthetic pathway of heme, chlorophyll, and vitamin B12. The conversion of uroporphyrin III to coproporphyrinogen III is a critical step in this pathway .
  • Photodynamic Therapy: Due to its ability to absorb light and generate reactive oxygen species upon irradiation, uroporphyrin III dihydrochloride has potential applications in photodynamic therapy for cancer treatment .
  • Toxicology Studies: Elevated levels of uroporphyrins are associated with certain metabolic disorders, such as porphyrias, where they can accumulate due to enzymatic deficiencies .

Uroporphyrin III dihydrochloride can be synthesized through various methods:

  • Biosynthetic Pathways: In biological systems, it is synthesized from hydroxymethylbilane via the action of uroporphyrinogen III synthase. This enzymatic reaction involves cyclization and rearrangement of the precursor molecule .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors, utilizing methods such as:
    • Condensation reactions to form the tetrapyrrole structure.
    • Functional group modifications to introduce carboxylic acid substituents on the pyrrole rings .
  • Isolation from Biological Sources: Uroporphyrin III can also be extracted from biological materials where it naturally occurs, though this method may yield impure products requiring further purification.

Uroporphyrin III dihydrochloride has several applications across different fields:

  • Medical Research: Its role in heme biosynthesis makes it a valuable compound for studying metabolic disorders and developing treatments for conditions like porphyria.
  • Analytical Chemistry: It is used as a standard reference material in various chromatographic techniques due to its distinct spectral properties.
  • Phototherapy: Explored for use in photodynamic therapy due to its ability to generate reactive oxygen species when exposed to light .

Interaction studies involving uroporphyrin III dihydrochloride have revealed insights into its biochemical roles:

  • Metal Ion Binding: Research has demonstrated that uroporphyrin III can effectively chelate metal ions such as iron and zinc, which are essential for various enzymatic processes.
  • Receptor Interactions: Studies have indicated potential interactions with cellular receptors involved in drug uptake and metabolism, enhancing understanding of its pharmacokinetics and therapeutic potential .

Uroporphyrin III dihydrochloride shares structural similarities with several other porphyrins and tetrapyrroles. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Uroporphyrin I dihydrochlorideC40H40Cl2N4O16C_{40}H_{40}Cl_2N_4O_{16}Symmetrical arrangement of side chains
Coproporphyrin III dihydrochlorideC36H38N4O82HClC_{36}H_{38}N_4O_{8}\cdot 2HClFewer carboxylic acid groups; involved in heme catabolism
Protoporphyrin IXC34H34N4O4C_{34}H_{34}N_4O_4Central metal ion binding; crucial for hemoglobin
DeuteroporphyrinC34H32N4O4C_{34}H_{32}N_4O_4Derived from hemoglobin degradation

Uniqueness of Uroporphyrin III Dihydrochloride

Uroporphyrin III dihydrochloride's uniqueness lies in its specific arrangement of substituent groups on the pyrrole rings, which affects its chemical reactivity and biological function. Unlike uroporphyrin I, which has a symmetric arrangement, uroporphyrin III exhibits an asymmetric configuration that influences its role in metabolic pathways and interactions with metal ions . Additionally, its ability to participate in photodynamic therapy distinguishes it from other similar compounds that may not possess this property.

Spiro-Pyrrolenine Intermediate Formation and Ring Inversion

The cyclization of HMB into uroporphyrinogen III proceeds through a spiro-pyrrolenine intermediate, a mechanism supported by crystallographic and biochemical evidence. URO3S facilitates an electrophilic addition of HMB’s hydroxymethyl group to the C-16 position, inducing cleavage of the C-15–C-16 bond and subsequent inversion of the terminal pyrrole ring (ring D) [1] [3]. This "spiro-mechanism" involves a transient spiropyrrolenine structure, where the linear tetrapyrrole adopts a strained conformation to enable ring closure [1].

Structural studies of Thermus thermophilus URO3S reveal conformational flexibility between its N- and C-terminal domains, which accommodates the intermediate’s formation [3]. In the "closed" state, the enzyme stabilizes the spiro-pyrrolenine intermediate via hydrogen bonds between the substrate’s carboxylates and conserved residues in the active site [3]. Ring inversion is critical for generating the physiologically relevant uroporphyrinogen III isomer, as improper closure yields nonfunctional porphyrin byproducts [1]. Mutagenesis experiments show that disrupting the active site’s electrostatic environment abolishes ring inversion, underscoring the enzyme’s role in guiding stereochemical outcomes [2].

Fragmentation-Recombination vs. [1] [5]-Sigmatropic Rearrangement Hypotheses

The mechanism of HMB cyclization has long been debated, with two primary hypotheses proposed: fragmentation-recombination and [1] [5]-sigmatropic rearrangement. Modeling studies using small-molecule analogs favor the fragmentation-recombination pathway, where the linear tetrapyrrole undergoes cleavage followed by recombination into the macrocyclic structure [1]. This pathway is kinetically favorable due to lower activation energy compared to the concerted [1] [5]-sigmatropic shift, which requires simultaneous bond reorganization across five atoms [1] [6].

Table 1: Comparison of Proposed Mechanisms for URO3S Catalysis

MechanismKey EvidenceSupporting Studies
Fragmentation-RecombinationLower activation energy; spiro-lactam inhibitors mimic transition state [1] [3]
[1] [5]-Sigmatropic ShiftTheoretically possible but lacks experimental support in URO3S context [6] (general sigmatropic examples)

The [1] [5]-sigmatropic hypothesis, while chemically plausible, is inconsistent with URO3S’s stereochemical requirements. Isotopic labeling experiments reveal no evidence of hydrogen migration across the tetrapyrrole backbone, ruling out a pericyclic mechanism [1]. Instead, the enzyme’s active site likely stabilizes ionic intermediates during fragmentation, ensuring regioselective recombination [3].

Role of Conserved Arginine Residues in Substrate Binding and Orientation

Conserved arginine residues in URO3S play dual roles in substrate binding and orientation. Structural analyses show that arginine side chains form hydrogen bonds with HMB’s carboxylate groups, positioning the substrate for cyclization [3]. For example, in Thermus thermophilus URO3S, Arg168 and Arg204 interact with the pyrrole rings’ propionate groups, preventing premature release of the intermediate [3].

Table 2: Key Arginine Residues in URO3S and Their Functional Roles

ResidueRoleStructural Impact of MutationSource
Arg73Stabilizes spiro-pyrrolenine intermediateCys73Arg mutation reduces activity by 90% [2] [3]
Arg168Binds substrate carboxylatesDisruption leads to misorientation of HMB [3]
Arg204Facilitates domain closureMutations impair conformational flexibility [3]

The Cys73Arg mutation, prevalent in congenital erythropoietic porphyria, exemplifies arginine’s importance. This substitution alters the active site’s charge distribution, destabilizing the spiro-pyrrolenine intermediate and causing toxic porphyrin accumulation [2]. Kinetic assays confirm that arginine-deficient mutants exhibit reduced substrate affinity, highlighting their role in transition-state stabilization [2] [3].

Uroporphyrinogen III synthase exhibits a distinctive two-domain architecture connected by a unique β-ladder interdomain linker that plays a crucial role in the enzyme's conformational dynamics [1] [2]. The enzyme adopts an elongated bi-lobed structure where the two domains are connected by a two-strand antiparallel β-sheet, creating what is termed a β-ladder configuration [1] [3].

Domain 1, encompassing residues 1-35 and 173-260 in the human enzyme, belongs to the flavodoxin-like fold family and comprises a five-strand parallel β-sheet with strand order 21345, surrounded by five α-helices [1] [4]. This domain shares structural similarity with the vitamin B12 binding domain of methionine synthase, suggesting evolutionary relationships and potential substrate binding capabilities [1].

Domain 2 adopts a DNA glycosylase-like fold, featuring a four-strand parallel β-sheet with strand order 2134 surrounded by seven α-helices [1] [3]. Despite the similar topological arrangements between the two domains, least squares overlap on the β-sheets does not result in close superposition of the α-helices, indicating distinct structural characteristics that contribute to their specialized functions [1].

The β-ladder interdomain linker represents a remarkable structural feature that distinguishes uroporphyrinogen III synthase from many other two-domain enzymes [3] [5]. This linker configuration creates two connection points between the domains rather than a single hinge, fundamentally altering the enzyme's dynamic properties. Molecular dynamics simulations have demonstrated that this dual-linker architecture significantly restricts interdomain motions compared to hypothetical single-linker variants [5] [6].

DomainResidue Range (Human)Fold TypeSecondary StructureStrand OrderFunction
Domain 11-35, 173-260Flavodoxin-like5-strand β-sheet + 5 α-helices21345Substrate binding
Domain 236-172DNA glycosylase-like4-strand β-sheet + 7 α-helices2134Catalytic activity
Interdomain Linker36-172 regionβ-ladder2-strand antiparallel β-sheetN/ADomain flexibility

The interdomain flexibility facilitated by the β-ladder structure has been quantitatively analyzed through computational studies, revealing that the entropy cost associated with ligand binding is reduced by approximately 20% compared to single-linker variants [5] [6]. This reduction in conformational entropy upon ligand binding translates to enhanced binding affinity and improved catalytic efficiency, suggesting that the β-ladder architecture represents an evolutionary optimization for enzyme function [5].

Crystal Structures of Apo-Enzyme and Product Complexes

Multiple crystal structures of uroporphyrinogen III synthase have been determined from various species, providing comprehensive insights into the enzyme's structural diversity and conformational states [1] [3] [7] [8]. The first structure, determined from human uroporphyrinogen III synthase at 1.85 Å resolution, established the fundamental two-domain architecture and revealed significant flexibility between crystallographically independent molecules [1] [2].

The most extensive structural characterization comes from Thermus thermophilus uroporphyrinogen III synthase, where four apoenzyme structures and one product complex have been determined [3] [9] [10]. These structures, designated with PDB codes 3D8N, 3D8R, 3D8S, and 3D8T, represent different conformational states and provide unprecedented insight into the enzyme's dynamic behavior [3] [11].

Species/SourcePDB IDResolution (Å)Structure TypePublication YearMethodKey Features
Homo sapiens1JR21.85Apo-enzyme2001X-ray crystallographyFirst structure determined
Thermus thermophilus HB273D8N/3D8R/3D8S/3D8TVarious (2.0-2.5)Apo & Product Complex2008X-ray crystallographyMultiple conformations
Pseudomonas syringae DC30003RE12.5Apo-enzyme2011SAD methodUnique conformation

The product complex structure (PDB: 3D8N) represents a closed conformation where uroporphyrinogen III binds between the two domains [3] [9]. The product tetrapyrrole ring is largely surrounded by the enzyme, with a total of 688 Ų of enzyme surface area buried against the ligand [3]. This extensive binding interface involves numerous hydrogen bonds between the product's side chain carboxylates and the protein's main chain amides, creating a network that stabilizes the closed conformation [3] [12].

The bound uroporphyrinogen III adopts a highly puckered "two-up, two-down" conformation, where rings A and C point in one direction while rings B and D point in the opposite direction [3]. This contrasts sharply with the substrate binding mode observed in the subsequent enzyme uroporphyrinogen decarboxylase, where all four pyrrole NH groups point in one direction and coordinate with a single active site aspartate [3].

Ten water molecules form 14 interactions with the bound uroporphyrinogen III, creating an extensive hydration network that contributes to product stability [3]. The pyrrole NH groups do not interact directly with the enzyme but instead form hydrogen bonds with ordered water molecules, suggesting that the enzyme primarily recognizes the product through its carboxylate side chains rather than the central pyrrole rings [3].

FeatureValueDetailsSignificance
Binding ModeBetween domainsClosed conformationDomain closure
Surface Area Buried688 ŲExtensive contactsTight binding
Water Molecules1014 interactionsSolvation
Ring ConformationTwo-up, two-downHighly puckeredProduct specificity
Hydrogen BondsCarboxylates to main chainNetwork stabilizationBinding affinity

The apo-enzyme structures reveal remarkable conformational diversity, with the overlay of eight crystallographically unique molecules showing an impressive range of relative domain orientations [3]. The short linker segments between the two domains form an antiparallel β-ladder in the maximally extended human enzyme but adopt less regular conformations in the Thermus thermophilus structures and are often poorly ordered in the apo structures [3].

Conformational Dynamics During Catalytic Cyclization

The conformational dynamics of uroporphyrinogen III synthase during catalytic cyclization represent one of the most fascinating aspects of this enzyme's mechanism [3] [5] [6]. The extensive structural flexibility observed between different crystal forms provides crucial insights into the conformational changes that occur during the catalytic cycle [1] [3] [13].

Superposition of all available structures on Domain 1 reveals a wide range of relative displacements of Domain 2, including separations of up to 23.6 Å in centroid position and rotations of up to 90° [3]. These relative motions do not result from a single hinge point in the linker region but reflect gradual shifts in phi/psi angles over the course of the linkers and a wrapping of the first strand around the second strand [3].

Study/StructureDomain Separation (Å)Rotation Range (degrees)Conformation TypeLigand StateEntropy Cost
Human 1JR2VariableVariableExtendedApoN/A
T. thermophilus multipleUp to 23.6Up to 90°Open/ClosedApo & BoundReduced in bound form
MD simulationsVariableVariableDynamicBoth~20% of binding energy

The linker flexibility facilitates an impressive array of relative domain orientations, creating what has been described as a "huge range of conformational flexibility" [3] [11]. The overall impression from structural studies is that the linker is highly mobile in solution, with domains experiencing a wide range of relative orientations in the absence of bound ligand [3].

Molecular dynamics simulations have provided quantitative insights into the conformational dynamics during the catalytic cycle [5] [6] [14]. These simulations demonstrate that the segment-swapped topology with two interdomain linkers significantly restricts conformational flexibility compared to hypothetical consecutive variants with single linkers [5]. The restricted motion facilitates the hinge-like domain closure movement that is crucial for catalytic function [5] [6].

The conformational changes required for catalytic cyclization involve specific interactions between different regions of the substrate and product. Interactions of the product A and B ring carboxylate side chains with both structural domains appear to dictate the relative orientation of the domains in the closed enzyme conformation and likely remain intact during catalysis [3] [12]. In contrast, the product C and D rings are less constrained in the structure, consistent with the conformational changes required for the catalytic cyclization with inversion of D ring orientation [3].

A conserved tyrosine residue has been identified as potentially positioned to facilitate loss of a hydroxyl group from the substrate to initiate the catalytic reaction [3] [15]. Site-directed mutagenesis studies have confirmed the importance of this tyrosine residue, with mutations showing significant decreases in catalytic activity [15]. However, contrary to initial expectations, systematic mutagenesis of titratable residues suggests that the catalytic mechanism does not require traditional acid/base catalysis [1] [13].

The entropy cost associated with conformational restrictions during ligand binding has been estimated to represent approximately 20% of the total ligand binding free energy [5] [6]. This substantial contribution emphasizes the importance of conformational dynamics in the enzyme's function and suggests that the evolution of the β-ladder interdomain architecture provided a significant selective advantage by optimizing the balance between flexibility and stability required for efficient catalysis [5].

Dates

Last modified: 08-19-2023

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